molecular formula C20H15Cl2N3O2 B11399026 5,6-bis(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5,6-bis(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11399026
M. Wt: 400.3 g/mol
InChI Key: FAWNDWTULDPSEL-UHFFFAOYSA-N
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Description

5,6-BIS(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dimethylated pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-BIS(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as solvent recovery, purification through crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. They can interact with specific enzymes, thereby modulating biological pathways.

Medicine

In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-BIS(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione: Similar in structure but lacks the chlorophenyl groups.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different core structure.

    Pyrimido[4,5-d]pyrimidine: Structurally related but with different substituents and biological properties.

Uniqueness

The uniqueness of 5,6-BIS(2-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorophenyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

5,6-bis(2-chlorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15Cl2N3O2/c1-23-16-11-25(15-10-6-5-9-14(15)22)18(12-7-3-4-8-13(12)21)17(16)19(26)24(2)20(23)27/h3-11H,1-2H3

InChI Key

FAWNDWTULDPSEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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